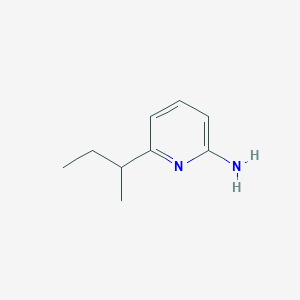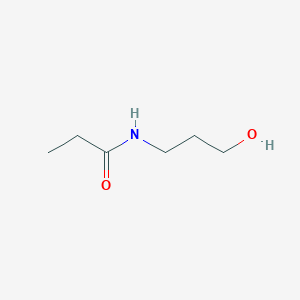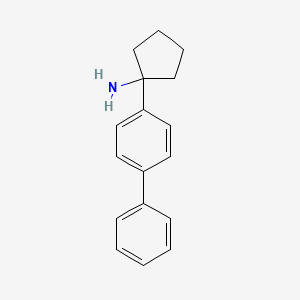![molecular formula C14H22N4 B11742039 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)
1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is an organic molecule that features a pyrrole ring and a pyrazole ring, both of which are substituted with alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling through a suitable linker.
Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling Reaction: The pyrrole and pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis of “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrole and pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the double bonds in the pyrrole and pyrazole rings. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated rings. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
In medicinal chemistry, “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group but a different aromatic ring structure.
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
“(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to its dual aromatic ring system, which provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H22N4 |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C14H22N4/c1-12(2)10-18-11-13(8-16-18)7-15-9-14-5-4-6-17(14)3/h4-6,8,11-12,15H,7,9-10H2,1-3H3 |
InChI-Schlüssel |
VBGSMGMSVFYPKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741966.png)


![N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741996.png)
![3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11741997.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11741998.png)

![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742006.png)
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11742009.png)
![2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742011.png)
amine](/img/structure/B11742014.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742038.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742041.png)
